molecular formula C23H25ClO5 B3952918 dimethyl [2-benzoyl-1-(4-chlorophenyl)-3-methylbutyl]malonate

dimethyl [2-benzoyl-1-(4-chlorophenyl)-3-methylbutyl]malonate

Cat. No. B3952918
M. Wt: 416.9 g/mol
InChI Key: IIQJROQGEGCPCM-UHFFFAOYSA-N
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Description

Dimethyl [2-benzoyl-1-(4-chlorophenyl)-3-methylbutyl]malonate, also known as DBCM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.

Mechanism of Action

DBC is known to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have beneficial effects on cognitive function.
Biochemical and Physiological Effects:
Studies have shown that dimethyl [2-benzoyl-1-(4-chlorophenyl)-3-methylbutyl]malonate has anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases. It has also been shown to have anticancer properties and can induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using dimethyl [2-benzoyl-1-(4-chlorophenyl)-3-methylbutyl]malonate in lab experiments is its ease of synthesis and purification. It is also a relatively stable compound, making it easy to handle and store. However, one limitation of using this compound is its potential toxicity, which can pose a risk to researchers if proper safety precautions are not taken.

Future Directions

There are several potential future directions for research involving dimethyl [2-benzoyl-1-(4-chlorophenyl)-3-methylbutyl]malonate. One area of interest is its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other cognitive disorders. Additionally, further research could explore its potential as an anticancer agent and investigate its mechanism of action in more detail. Finally, there is potential for this compound to be used in the development of new chiral compounds with unique properties.

Scientific Research Applications

DBC is widely used in scientific research as a reagent for organic synthesis, particularly in the production of chiral compounds. It is also used in the synthesis of heterocyclic compounds and as a building block for the preparation of complex natural products.

properties

IUPAC Name

dimethyl 2-[2-benzoyl-1-(4-chlorophenyl)-3-methylbutyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClO5/c1-14(2)18(21(25)16-8-6-5-7-9-16)19(15-10-12-17(24)13-11-15)20(22(26)28-3)23(27)29-4/h5-14,18-20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQJROQGEGCPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C1=CC=C(C=C1)Cl)C(C(=O)OC)C(=O)OC)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dimethyl [2-benzoyl-1-(4-chlorophenyl)-3-methylbutyl]malonate
Reactant of Route 2
dimethyl [2-benzoyl-1-(4-chlorophenyl)-3-methylbutyl]malonate
Reactant of Route 3
dimethyl [2-benzoyl-1-(4-chlorophenyl)-3-methylbutyl]malonate
Reactant of Route 4
dimethyl [2-benzoyl-1-(4-chlorophenyl)-3-methylbutyl]malonate
Reactant of Route 5
dimethyl [2-benzoyl-1-(4-chlorophenyl)-3-methylbutyl]malonate
Reactant of Route 6
dimethyl [2-benzoyl-1-(4-chlorophenyl)-3-methylbutyl]malonate

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